

Literature Review & Technical Guide: (2-Chloro-4-nitrophenoxy)acetyl Chloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (2-Chloro-4-nitrophenoxy)acetyl chloride

CAS No.: 110630-89-2

Cat. No.: B1393894

[Get Quote](#)

Executive Summary

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS 110630-89-2) is a specialized acyl chloride intermediate used primarily in the synthesis of high-sensitivity chromogenic substrates and pharmaceutical pharmacophores. Distinguished by the 2-chloro-4-nitrophenoxy (CNP) moiety, this compound offers superior leaving group characteristics compared to standard p-nitrophenol derivatives. Its electron-deficient aromatic ring, enhanced by the ortho-chloro substituent, significantly lowers the pKa of the corresponding phenol, making it a critical tool for developing sensitive enzymatic assays (e.g., for

-amylase or glycosyltransferases) and exploring antimicrobial pharmacophores.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7][8]

This compound serves as an electrophilic "anchor," allowing researchers to attach the CNP chromogen to various nucleophiles (amines, alcohols, thiols).

Core Data Table

| Property | Detail |
|-------------------|--|
| CAS Number | 110630-89-2 |
| IUPAC Name | 2-(2-Chloro-4-nitrophenoxy)acetyl chloride |
| Molecular Formula | |
| Molecular Weight | 250.03 g/mol |
| Appearance | Yellow to brownish liquid or low-melting semi-solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water |
| Storage | 2–8°C, under inert atmosphere (N ₂ or Ar), moisture-sensitive |
| Precursor Acid | (2-Chloro-4-nitrophenoxy)acetic acid (CAS 5037-04-7) |

Structural Significance

The presence of the chlorine atom at the ortho position (relative to the ether linkage) exerts a strong inductive electron-withdrawing effect (-I). This acts synergistically with the para-nitro group to stabilize the phenoxide anion upon cleavage.

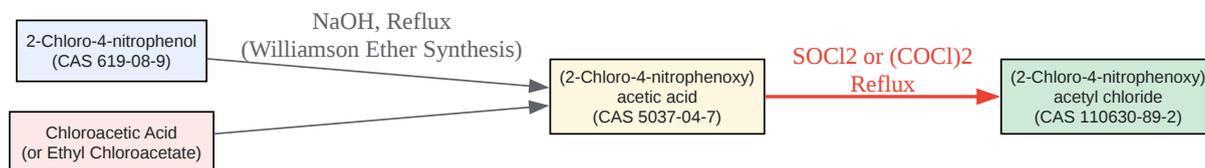
- **pKa Comparison:** The pKa of the parent phenol, 2-chloro-4-nitrophenol (~5.5), is significantly lower than that of 4-nitrophenol (~7.1). This makes derivatives of this chloride more labile to enzymatic hydrolysis, increasing assay sensitivity at physiological pH.

Synthesis & Production Protocols

The synthesis follows a classical two-step pathway: etherification of the phenol followed by chlorination of the carboxylic acid.

Retrosynthetic Analysis

The logical disconnection occurs at the acyl chloride bond and the ether linkage.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway transforming the phenol precursor into the reactive acyl chloride.

Detailed Experimental Protocol

Step 1: Synthesis of the Acid Intermediate

- Reactants: Dissolve 2-chloro-4-nitrophenol (1.0 eq) in an aqueous NaOH solution (2.2 eq).
- Alkylation: Add chloroacetic acid (1.1 eq) slowly. Heat the mixture to reflux for 4–6 hours.
- Workup: Cool to room temperature and acidify with concentrated HCl to pH < 2. The product, (2-chloro-4-nitrophenoxy)acetic acid, will precipitate.
- Purification: Recrystallize from ethanol/water to obtain a pale yellow solid (MP: ~176–181°C) [1].

Step 2: Conversion to Acyl Chloride Note: This step requires anhydrous conditions.

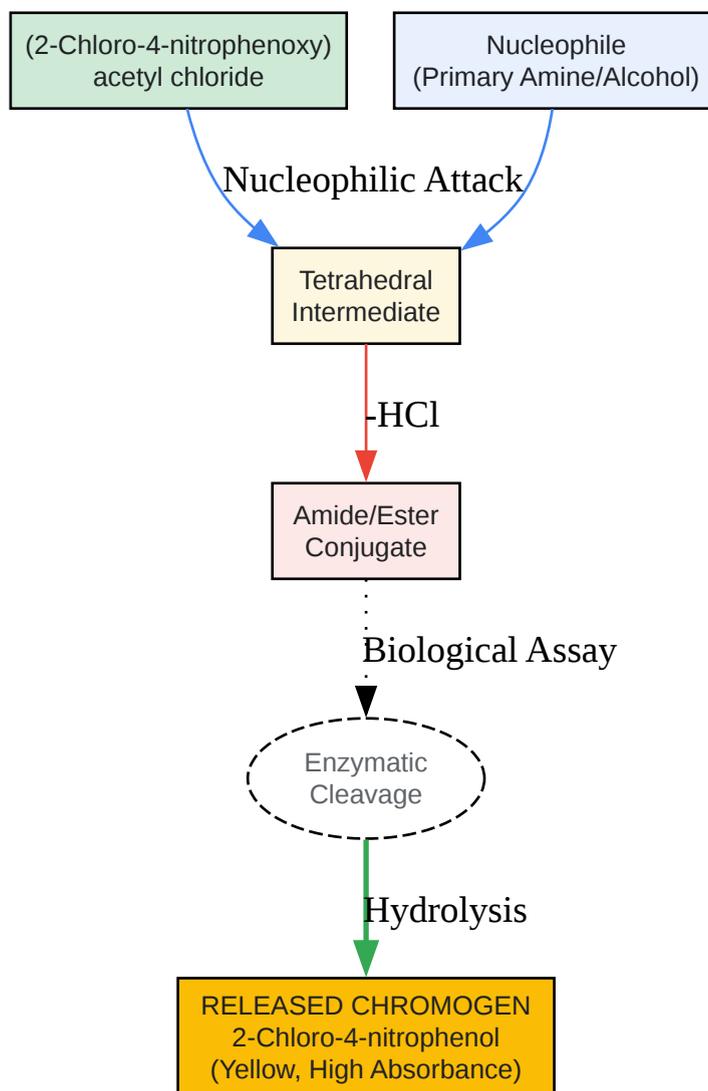
- Setup: Place dried acid intermediate in a round-bottom flask equipped with a reflux condenser and a drying tube or line.
- Chlorination: Add excess Thionyl Chloride (, ~5 eq). A drop of DMF can be added as a catalyst to form the Vilsmeier-Haack active species, accelerating the reaction.

- Reaction: Reflux for 2–3 hours until gas evolution (,) ceases.
- Isolation: Distill off excess under reduced pressure. To ensure complete removal, co-evaporate with dry toluene or DCM twice.
- Result: The residue is the crude **(2-Chloro-4-nitrophenoxy)acetyl chloride**, used directly in subsequent steps without further purification due to its hydrolytic instability.

Reactivity & Applications

Mechanism of Action: The "CNP" Advantage

In drug discovery and biochemistry, this compound is used to introduce the 2-chloro-4-nitrophenoxy group. The acyl chloride functionality allows for rapid coupling with nucleophiles via an addition-elimination mechanism.



[Click to download full resolution via product page](#)

Figure 2: Reaction workflow showing the derivatization and subsequent enzymatic release of the chromogen.

Key Applications

A. Chromogenic Enzyme Substrates

The primary utility of this scaffold is in the synthesis of substrates for glycosidases and esterases.

- Superiority: Substrates linked to CNP are hydrolyzed up to 15x faster than their p-nitrophenol (pNP) counterparts [2].

- **Workflow:** The acyl chloride reacts with a sugar amine or hydroxyl group. Upon enzymatic action, free 2-chloro-4-nitrophenol is released.
- **Detection:** The released phenol is quantified spectrophotometrically at ~405 nm. Due to its lower pKa, it exists predominantly as the yellow phenolate ion at neutral pH, eliminating the need to stop the reaction and alkalize the solution (a required step for pNP assays).

B. Pharmaceutical Pharmacophores

Recent studies have highlighted the antimicrobial potential of acetamide derivatives synthesized from this chloride.

- **Target:** *Klebsiella pneumoniae* and other resistant Gram-negative bacteria.[1]
- **Active Agent:** 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and related analogs have shown synergistic effects when combined with carbapenems (e.g., meropenem), reducing the Minimum Inhibitory Concentration (MIC) required for bacterial death [3].
- **Role:** The (2-chloro-4-nitrophenoxy)acetyl moiety acts as a lipophilic linker that may facilitate membrane penetration or binding to bacterial enzymes.

Handling, Safety & Storage

Warning: This compound is a potent lachrymator and corrosive agent.

Safety Protocols (Self-Validating System)

- **Moisture Control:** Always inspect the container for white deposits (crust) around the cap before opening. This indicates hydrolysis and HCl formation.
- **Neutralization Trap:** When using this reagent in synthesis, vent the reaction vessel through a scrubber containing aqueous NaOH or a carbonate trap to neutralize evolved HCl gas.
- **Quenching:** Never add water directly to the bulk reagent. Quench spills with dry lime or sand, then slowly treat with isopropanol before aqueous disposal.

Storage Conditions

- **Temperature:** Store at 2°C to 8°C.

- Atmosphere: Argon or Nitrogen blanket is mandatory.
- Container: Tightly sealed glass with Teflon-lined caps. Corrodes metal.

References

- Sigma-Aldrich. Product Specification: 2-(2-Chloro-4-nitrophenoxy)acetic acid. [Link](#)
- Makise, J., et al. "Kinetic rate assay of urinary N-acetyl- β -D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl- β -D-glucosaminide as substrate." Clinical Chemistry, 1988.[2] [Link](#)
- Scielo. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link](#)
- PubChem.[3][4] Compound Summary: **(2-Chloro-4-nitrophenoxy)acetyl chloride**. [Link](#)
- Cayman Chemical. 2-Chloro-4-nitrophenyl- α -D-glucopyranoside Product Information. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scielo.br [scielo.br]
- 2. caymanchem.com [caymanchem.com]
- 3. (2-Chloro-4-nitrophenyl)acetic acid chloride | C₈H₅Cl₂NO₃ | CID 85969188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Nitrophenoxy)acetyl chloride | C₈H₆ClNO₄ | CID 88380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature Review & Technical Guide: (2-Chloro-4-nitrophenoxy)acetyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393894#literature-review-of-2-chloro-4-nitrophenoxy-acetyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com